molecular formula C8H8Br2O B3039686 1-Bromo-2-(bromomethyl)-3-methoxybenzene CAS No. 126712-05-8

1-Bromo-2-(bromomethyl)-3-methoxybenzene

Cat. No.: B3039686
CAS No.: 126712-05-8
M. Wt: 279.96 g/mol
InChI Key: MEJFSMMBMUHMAU-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-3-methoxybenzene (C₈H₈Br₂O) is a brominated aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 3, a bromine atom at position 1, and a bromomethyl group (-CH₂Br) at position 2 . Its molecular structure (SMILES: COC₁=C(C(=CC=C₁)Br)CBr) highlights the electron-withdrawing effects of bromine and the electron-donating methoxy group, which influence its reactivity in substitution and coupling reactions. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials.

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJFSMMBMUHMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126712-05-8
Record name 1-bromo-2-(bromomethyl)-3-methoxybenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(bromomethyl)-3-methoxybenzene can be synthesized through several methods. One common method involves the bromination of 2-(bromomethyl)-3-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(bromomethyl)-3-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly through the E2 mechanism.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Elimination: Formation of alkenes such as styrene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids depending on the reaction conditions.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-3-methoxybenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a building block in the synthesis of polymers and advanced materials.

    Chemical Biology: In the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the methoxy group influence the electron density on the benzene ring, making it susceptible to various chemical transformations. The compound can participate in electrophilic aromatic substitution reactions, where the electron-donating methoxy group directs incoming electrophiles to specific positions on the ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-bromo-2-(bromomethyl)-3-methoxybenzene can be contextualized by comparing it with analogous brominated aromatics. Below is a detailed analysis:

Structural Analogues

2.1.1 1-(Bromomethyl)-3-methoxybenzene (C₈H₉BrO)
  • Key Differences : Lacks the bromine atom at position 1.
  • Reactivity : The absence of the para-bromine reduces steric hindrance and electronic effects, making it less reactive in cross-coupling reactions compared to the target compound .
  • Applications : Used in simpler alkylation reactions due to its single bromomethyl group .
2.1.2 (Z)-1-(2-Bromo-2-tosylvinyl)-3-methoxybenzene (C₁₆H₁₅BrO₃S)
  • Key Differences : Contains a vinyl sulfonyl group (-SO₂C₆H₄CH₃) instead of bromomethyl.
  • Physical Properties : Higher melting point (220–222°C) due to the polar tosyl group enhancing intermolecular forces .
  • Reactivity : The vinyl sulfonyl group enables conjugate addition reactions, diverging from the substitution chemistry of bromomethyl derivatives .
2.1.3 1-Bromo-2-(bromomethyl)naphthalene (C₁₁H₈Br₂)
  • Key Differences : Naphthalene backbone instead of benzene.
  • Electronic Effects : Extended aromaticity increases stability but reduces electrophilicity compared to the benzene-based target compound .
  • Applications : Preferred in polycyclic aromatic hydrocarbon (PAH) synthesis .

Functional Analogues

2.2.1 1-Bromo-3-chloro-2-methoxybenzene (C₇H₆BrClO)
  • Key Differences : Chlorine replaces the bromomethyl group.
  • Reactivity : Chlorine’s lower electronegativity results in slower nucleophilic substitution compared to bromine in the bromomethyl group .
  • Similarity Score : 0.90 (structural similarity due to halogen and methoxy placement) .
2.2.2 1-Bromo-2-((but-3-yn-1-yloxy)methyl)benzene (C₁₁H₁₁BrO)
  • Key Differences : Alkynyl ether (-OCH₂C≡CH) substituent instead of bromomethyl.
  • Reactivity : The alkyne enables click chemistry (e.g., Huisgen cycloaddition), offering pathways distinct from bromomethyl’s substitution chemistry .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reactivity Profile
This compound C₈H₈Br₂O 295.96 Not reported 1-Br, 2-CH₂Br, 3-OCH₃ Electrophilic substitution, coupling
1-(Bromomethyl)-3-methoxybenzene C₈H₉BrO 201.06 Not reported 3-OCH₃, 1-CH₂Br Alkylation, nucleophilic substitution
(Z)-1-(2-Bromo-2-tosylvinyl)-3-methoxybenzene C₁₆H₁₅BrO₃S 375.26 220–222 3-OCH₃, vinyl-SO₂C₆H₄CH₃ Conjugate addition, cycloaddition
1-Bromo-2-(bromomethyl)naphthalene C₁₁H₈Br₂ 307.99 Not reported 1-Br, 2-CH₂Br (naphthalene) PAH synthesis, electrophilic substitution
1-Bromo-3-chloro-2-methoxybenzene C₇H₆BrClO 221.48 Not reported 1-Br, 3-Cl, 2-OCH₃ Halogen exchange, SNAr reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-Bromo-2-(bromomethyl)-3-methoxybenzene

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